BENGHE Foundational & Exploratory

Check Availability & Pricing

Ethyl Nitroacetate: A Comprehensive Technical
Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl nitroacetate
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Introduction

Ethyl nitroacetate is a valuable and versatile C2 building block in organic synthesis, prized for
its dual functionality that allows for a wide array of chemical transformations. The presence of
an activated methylene group adjacent to both a nitro and an ester group confers unique
reactivity, making it a key intermediate in the synthesis of complex molecules, including amino
acids, heterocyclic compounds, and various pharmaceutical agents. This technical guide
provides an in-depth analysis of the stability and reactivity profile of ethyl nitroacetate, offering
critical data and detailed experimental protocols to support its safe and effective use in
research and development.

Stability Profile

Ethyl nitroacetate is a combustible liquid that is stable under recommended storage and
handling conditions. However, it is a high-energy compound and can be sensitive to heat,
shock, and friction, with the potential for explosive decompaosition under certain conditions.

Thermal Stability

While specific quantitative data from thermogravimetric analysis (TGA) or differential scanning
calorimetry (DSC) for ethyl nitroacetate is not readily available in the public domain, the
general behavior of aliphatic nitro compounds suggests that it will exhibit a significant
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exothermic decomposition at elevated temperatures. For safe handling, it is crucial to avoid
strong heating. It is recommended to store ethyl nitroacetate in a cool, dry, well-ventilated
area away from sources of ignition.

pH and Chemical Stability

Ethyl nitroacetate exhibits limited stability in both acidic and basic conditions due to the
reactivity of its functional groups.

» Acidic Conditions: In the presence of strong acids, ethyl nitroacetate can undergo
hydrolysis of the ester functionality. Additionally, the nitro group itself can be hydrolyzed
under strong acid conditions, a transformation known as the Nef reaction, to yield a
carboxylic acid and hydroxylamine. The rate of hydrolysis is dependent on the acid
concentration and temperature.

o Basic Conditions: Ethyl nitroacetate is readily deprotonated by bases at the a-carbon to
form a resonance-stabilized nitronate anion. This is a key feature of its reactivity but also a
point of instability. In the presence of strong bases, the ester group is susceptible to
saponification. Prolonged exposure to basic conditions can lead to decomposition.

Incompatibilities

Ethyl nitroacetate is incompatible with a range of substances and conditions that can promote
its decomposition or lead to hazardous reactions:

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

Strong Bases: Promotes the formation of the nitronate anion and can catalyze
decomposition.

Strong Acids/Alkalis: Can cause hydrolysis and other decomposition pathways.

Heat, Shock, and Friction: May lead to explosive decomposition.

Reactivity Profile

The synthetic utility of ethyl nitroacetate stems from the reactivity of its activated methylene
group and the transformations of its nitro and ester functionalities. The a-carbon is acidic and
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readily deprotonated to form a nucleophilic nitronate ion, which is central to many of its key
reactions.

Reactions at the a-Carbon

The acidic protons on the carbon adjacent to the nitro and ester groups allow for a variety of
carbon-carbon bond-forming reactions.

Ethyl nitroacetate is an excellent Michael donor, undergoing conjugate addition to a wide
range of a,B-unsaturated carbonyl compounds and other Michael acceptors. This reaction is
typically catalyzed by a base and is a powerful method for the formation of 1,5-dicarbonyl
compounds and related structures.

Experimental Protocol: Michael Addition of Ethyl Nitroacetate to an a,3-Unsaturated Ketone

o Reaction Setup: To a solution of the a,-unsaturated ketone (1.0 equiv) in a suitable solvent
(e.g., ethanol, THF, or acetonitrile), add ethyl nitroacetate (1.1-1.5 equiv).

o Catalyst Addition: Add a catalytic amount of a base (e.g., DBU, triethylamine, or potassium
carbonate) (0.1-0.2 equiv).

e Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress
by thin-layer chromatography (TLC).

o Work-up: Upon completion, quench the reaction with a saturated aqueous solution of
ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel.

The nitronate anion of ethyl nitroacetate can act as a nucleophile in a Henry or nitroaldol
reaction, adding to aldehydes and ketones to form (-nitro alcohols. This reaction is a
fundamental C-C bond-forming process and provides access to valuable synthetic
intermediates.

Experimental Protocol: Henry Reaction of Ethyl Nitroacetate with an Aldehyde
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e Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and ethyl
nitroacetate (1.2 equiv) in an appropriate solvent (e.g., THF or isopropanol).

o Base Addition: Add a base (e.g., triethylamine, DBU, or a catalytic amount of a stronger base
like sodium hydroxide) dropwise at a controlled temperature (often 0 °C to room
temperature).

o Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC.

o Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCI)
and extract the product with an organic solvent.

 Purification: Dry the organic layer over a drying agent (e.g., MgSO4), filter, and remove the
solvent in vacuo. The crude product can be purified by column chromatography.

In a variation of the Henry reaction, the nitronate of ethyl nitroacetate can add to imines in an
aza-Henry (or aza-nitroaldol) reaction to produce B-amino-a-nitro esters. These products are
valuable precursors to a,3-diamino acids.

Transformations of the Nitro Group

The nitro group in ethyl nitroacetate and its derivatives can be transformed into other useful
functional groups.

The nitro group can be reduced to a primary amine, providing a route to 3-amino acids and
their esters. Common reducing agents include catalytic hydrogenation (e.g., H2 with Pd/C or
Raney nickel) or chemical reducing agents like zinc or iron in acidic media. The reduction of
ethyl nitroacetate itself leads to the formation of [3-alanine ethyl ester.

Experimental Protocol: Reduction of Ethyl Nitroacetate to (3-Alanine Ethyl Ester

e Reaction Setup: In a flask suitable for hydrogenation, dissolve ethyl nitroacetate in a
solvent such as ethanol or methanol.

o Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

o Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a
Parr hydrogenator) and stir vigorously until the reaction is complete (as monitored by TLC or
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GC).

o Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash
with the solvent.

 Purification: Remove the solvent under reduced pressure to obtain the crude [3-alanine ethyl
ester, which can be further purified by distillation or crystallization of its salt.

The nitro group of primary or secondary nitroalkanes can be converted to a carbonyl group via
the Nef reaction. This is typically achieved by forming the nitronate salt with a base, followed by
treatment with a strong aqueous acid. This reaction is particularly useful for converting the
products of Michael or Henry reactions into ketones or aldehydes.

Experimental Protocol: Nef Reaction of a Michael Adduct of Ethyl Nitroacetate

» Nitronate Formation: Dissolve the Michael adduct (containing the secondary nitro group) in a
suitable solvent (e.g., methanol) and treat with a base (e.g., sodium methoxide) to form the
nitronate salt.

» Acid Hydrolysis: Add the solution of the nitronate salt slowly to a cold, stirred solution of a
strong acid (e.g., sulfuric acid or hydrochloric acid).

» Reaction Monitoring and Work-up: After stirring for a specified time, extract the product into
an organic solvent.

 Purification: Wash the organic extract, dry it, and remove the solvent. Purify the resulting
keto-ester by chromatography or distillation.

Cycloaddition Reactions

Ethyl nitroacetate can participate in cycloaddition reactions. For instance, it can react with
electron-poor olefins in the presence of a base to form isoxazoline cycloadducts.

Summary of Quantitative Data
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Property Value Reference(s)
Physical Properties
Molecular Formula C4H7NO4
Molecular Weight 133.10 g/mol
Appearance C.:olc')rless to slightly yellow
liquid
Boiling Point 105-107 °C at 25 mmHg
Density 1.199 g/mL at 25 °C
Flash Point 92 °C (closed cup)
Stability

General Stability

Stable under normal

temperatures and pressures.

Incompatibilities

Strong oxidizing agents, strong

bases, strong acids/alkalis.

Hazardous Decomposition

Nitrogen oxides, carbon

monoxide, carbon dioxide.
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 To cite this document: BenchChem. [Ethyl Nitroacetate: A Comprehensive Technical Guide to
its Stability and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140605#ethyl-nitroacetate-stability-and-reactivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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